molecular formula C30H32O18 B11930645 Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside)

Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside)

Cat. No.: B11930645
M. Wt: 680.6 g/mol
InChI Key: JTOOPMHFLOLUPJ-BAIKRSKJSA-N
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Description

Kaempferol 3-O-(2’‘-O-alpha-rhamnosyl-6’'-O-malonyl-beta-glucoside) is a flavonoid glycoside compound. It is a derivative of kaempferol, a natural flavonoid found in various plants. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kaempferol 3-O-(2’‘-O-alpha-rhamnosyl-6’'-O-malonyl-beta-glucoside) typically involves the glycosylation of kaempferol with specific sugar moieties. The reaction conditions often include the use of glycosyl donors and acceptors, along with catalysts to facilitate the glycosylation process. For example, the synthesis may involve the use of rhamnose and glucose derivatives under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve extraction from natural sources, such as the petals of Clitoria ternatea, followed by purification processes. High-performance liquid chromatography (HPLC) is commonly used to isolate and purify the compound from plant extracts .

Chemical Reactions Analysis

Types of Reactions

Kaempferol 3-O-(2’‘-O-alpha-rhamnosyl-6’'-O-malonyl-beta-glucoside) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various derivatives of kaempferol with modified functional groups. These derivatives can exhibit different biological activities and properties .

Scientific Research Applications

Kaempferol 3-O-(2’‘-O-alpha-rhamnosyl-6’'-O-malonyl-beta-glucoside) has several scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of flavonoids in plant extracts.

    Biology: The compound is studied for its role in plant metabolism and its potential effects on plant growth and development.

    Medicine: Research has shown that this compound exhibits anticancer, antioxidant, and anti-inflammatory properties, making it a potential candidate for drug development.

    Industry: It is used in the formulation of dietary supplements and functional foods due to its health-promoting properties.

Mechanism of Action

The mechanism of action of Kaempferol 3-O-(2’‘-O-alpha-rhamnosyl-6’'-O-malonyl-beta-glucoside) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kaempferol 3-O-(2’‘-O-alpha-rhamnosyl-6’'-O-malonyl-beta-glucoside) is unique due to its specific glycosylation pattern, which may enhance its solubility, stability, and bioavailability compared to other kaempferol derivatives. This unique structure also contributes to its distinct biological activities .

Biological Activity

Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside) is a complex flavonoid glycoside derived from kaempferol, primarily isolated from the petals of Clitoria ternatea. This compound features a unique structure that enhances its biological properties, including antioxidant, anti-inflammatory, and potential therapeutic effects. The molecular formula is C30H32O15C_{30}H_{32}O_{15}, indicating significant glycosylation and functionalization that contribute to its solubility and reactivity in biological systems .

Antioxidant Properties

Kaempferol and its derivatives, including the rhamnosyl-malonyl glycosides, exhibit strong antioxidant activities. Research indicates that this compound can mitigate oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase while reducing reactive oxygen species (ROS) levels. In models of oxidative injury, kaempferol supplementation has shown to protect mitochondrial integrity and reduce DNA damage .

Anti-inflammatory Effects

The compound demonstrates potent anti-inflammatory properties. Studies have shown that it can reduce the expression of pro-inflammatory cytokines and inhibit inflammatory pathways. In particular, kaempferol was effective in decreasing levels of TNF-α and IL-6 in various cellular models, suggesting its potential for managing inflammatory diseases .

Hepatoprotective Activity

Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside) has been studied for its hepatoprotective effects. Research indicates that it reduces liver damage markers and enhances antioxidant defenses in liver tissues. In animal studies, doses ranging from 10 to 500 mg/kg showed significant reductions in liver enzymes and inflammatory markers, highlighting its protective role against hepatic injury .

Nephroprotective Effects

This compound also exhibits nephroprotective properties. It has been shown to alleviate renal injury by reducing oxidative stress and apoptosis in kidney cells. In studies involving diabetic models, kaempferol improved kidney function and reduced markers of renal damage .

Antimicrobial Activity

Kaempferol derivatives have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial membranes and inhibit essential metabolic processes within the pathogens .

Comparative Analysis with Related Compounds

The biological activities of Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside) can be compared with other flavonoids to highlight its unique properties:

Compound NameStructure FeaturesUnique Aspects
Quercetin 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside)Similar glycosidic structure but different aglyconeHigher antioxidant activity than kaempferol
Myricetin 3-O-(2'',6''-di-O-alpha-rhamnosyl)-beta-glucosideContains two rhamnose unitsExhibits strong anti-inflammatory properties
Kaempferol 3-O-(6-O-malonyl-beta-glucoside)Lacks the rhamnose substitutionMore straightforward synthesis route

This table illustrates how structural variations among flavonoids influence their biological activities, with Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside) possessing a unique profile that may enhance its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of kaempferol derivatives:

  • Oxidative Stress Mitigation : In a study involving H2O2-induced oxidative stress in cell cultures, kaempferol significantly improved mitochondrial membrane potential and reduced ROS generation .
  • Liver Health Improvement : A dose-dependent study indicated that kaempferol at doses of 250 mg/kg reduced liver function enzymes and inflammatory markers in rats subjected to hepatotoxic agents .
  • Kidney Function Enhancement : Research demonstrated that kaempferol improved renal function parameters in diabetic rats by decreasing apoptosis markers and enhancing antioxidant enzyme levels .

Properties

Molecular Formula

C30H32O18

Molecular Weight

680.6 g/mol

IUPAC Name

3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C30H32O18/c1-10-20(37)23(40)25(42)29(44-10)48-28-24(41)21(38)16(9-43-18(36)8-17(34)35)46-30(28)47-27-22(39)19-14(33)6-13(32)7-15(19)45-26(27)11-2-4-12(31)5-3-11/h2-7,10,16,20-21,23-25,28-33,37-38,40-42H,8-9H2,1H3,(H,34,35)/t10-,16+,20-,21+,23+,24-,25+,28+,29-,30-/m0/s1

InChI Key

JTOOPMHFLOLUPJ-BAIKRSKJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)CC(=O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)CC(=O)O)O)O)O)O)O

Origin of Product

United States

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